molecular formula C21H16ClN3O2 B11039718 N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide

Cat. No.: B11039718
M. Wt: 377.8 g/mol
InChI Key: VVDZTSMCKGNHJD-UHFFFAOYSA-N
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Description

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide typically involves the condensation of 4-chloroaniline with 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring. The final product is obtained after purification through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(4-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher potency and selectivity in its biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-6-13(7-9-16)15-10-18-17(19(26)11-15)12-23-21(24-18)25-20(27)14-4-2-1-3-5-14/h1-9,12,15H,10-11H2,(H,23,24,25,27)

InChI Key

VVDZTSMCKGNHJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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